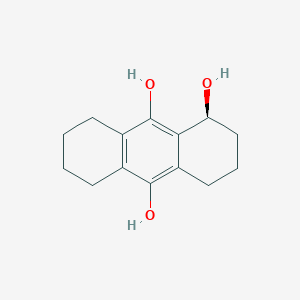
1,9,10-Anthracenetriol, 1,2,3,4,5,6,7,8-octahydro-, (1S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,9,10-Anthracenetriol, 1,2,3,4,5,6,7,8-octahydro-, (1S)- is a chemical compound with the molecular formula C14H18O3. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of three hydroxyl groups and a partially hydrogenated anthracene core, making it a unique structure with specific chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,9,10-Anthracenetriol, 1,2,3,4,5,6,7,8-octahydro-, (1S)- can be achieved through several synthetic routes. One common method involves the hydrogenation of anthracene derivatives under specific conditions. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) at elevated pressures and temperatures. The hydroxyl groups can be introduced through subsequent hydroxylation reactions using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation reactors where anthracene derivatives are subjected to hydrogenation and hydroxylation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,9,10-Anthracenetriol, 1,2,3,4,5,6,7,8-octahydro-, (1S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be further hydrogenated to reduce any remaining aromaticity.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C) is commonly used.
Substitution: Acid chlorides or alkyl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized anthracene derivatives.
Reduction: Fully hydrogenated anthracene derivatives.
Substitution: Esters or ethers of the original compound.
Aplicaciones Científicas De Investigación
1,9,10-Anthracenetriol, 1,2,3,4,5,6,7,8-octahydro-, (1S)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,9,10-Anthracenetriol, 1,2,3,4,5,6,7,8-octahydro-, (1S)- involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular oxidative stress levels and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Anthracene: A polycyclic aromatic hydrocarbon with a fully aromatic structure.
1,2,10-Anthracenetriol: A derivative with three hydroxyl groups but without hydrogenation.
1,8,9-Anthracenetriol: Another hydroxylated anthracene derivative with different substitution patterns.
Uniqueness
1,9,10-Anthracenetriol, 1,2,3,4,5,6,7,8-octahydro-, (1S)- is unique due to its partially hydrogenated structure and specific hydroxylation pattern. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
645392-00-3 |
|---|---|
Fórmula molecular |
C14H18O3 |
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
(1S)-1,2,3,4,5,6,7,8-octahydroanthracene-1,9,10-triol |
InChI |
InChI=1S/C14H18O3/c15-11-7-3-6-10-12(11)14(17)9-5-2-1-4-8(9)13(10)16/h11,15-17H,1-7H2/t11-/m0/s1 |
Clave InChI |
ZTYAQCAYUXPHQX-NSHDSACASA-N |
SMILES isomérico |
C1CCC2=C(C1)C(=C3CCC[C@@H](C3=C2O)O)O |
SMILES canónico |
C1CCC2=C(C1)C(=C3CCCC(C3=C2O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


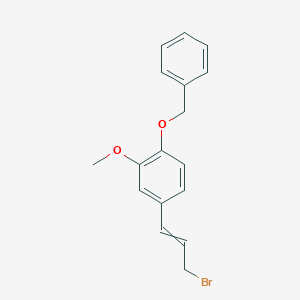
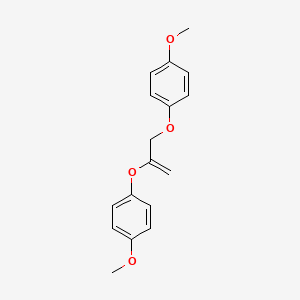
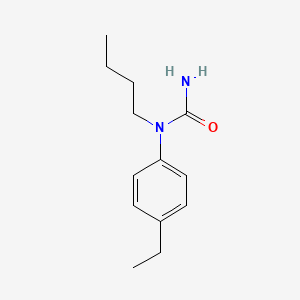
![6-Ethoxy-2-[3-(4-nitrophenyl)triaz-1-en-1-yl]-1,3-benzothiazole](/img/structure/B12580675.png)



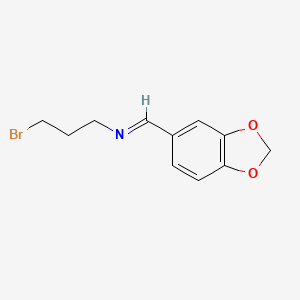

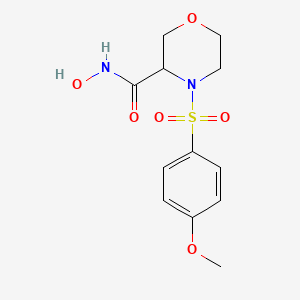
![3-[(2S)-1-Methylpyrrolidin-2-YL]-1-pentylpyridin-1-ium iodide](/img/structure/B12580729.png)

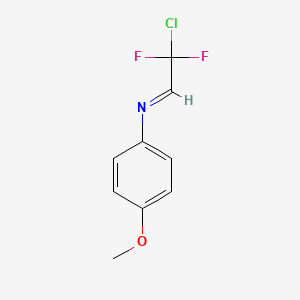
silane](/img/structure/B12580749.png)
